An In-Depth Technical Guide to the Chemical Properties of p-(1-Adamantyl)toluene
An In-Depth Technical Guide to the Chemical Properties of p-(1-Adamantyl)toluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of p-(1-Adamantyl)toluene, a bulky aromatic hydrocarbon of interest in medicinal chemistry and materials science. This document collates available quantitative data, outlines experimental protocols for its synthesis and characterization, and presents logical workflows relevant to its laboratory preparation and analysis.
Core Chemical Properties
p-(1-Adamantyl)toluene, also known as 1-(4-methylphenyl)adamantane or 1-(p-tolyl)adamantane, is a solid, crystalline compound at room temperature. Its structure features a rigid, three-dimensional adamantyl cage bonded to a toluene ring at the para position. This unique combination of a bulky, lipophilic adamantyl group and an aromatic toluene moiety imparts specific chemical and physical characteristics.
Physicochemical Data
The following table summarizes the key quantitative properties of p-(1-Adamantyl)toluene compiled from various sources.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₂ | [1] |
| Molecular Weight | 226.36 g/mol | [1] |
| Appearance | White to off-white powder or crystals | [2] |
| Melting Point | 98-101 °C | [2] |
| Boiling Point | 329.5 °C at 760 mmHg | [3] |
| Density | 1.054 g/cm³ | [3] |
| CAS Number | 1459-55-8 | [1] |
Solubility Profile
Direct quantitative solubility data for p-(1-Adamantyl)toluene in a range of organic solvents is not extensively documented in publicly available literature. However, based on the known solubility of its constituent moieties, adamantane and toluene, a qualitative solubility profile can be inferred. Adamantane is known for its good solubility in nonpolar organic solvents.[4] The presence of the large, nonpolar adamantyl group in p-(1-Adamantyl)toluene suggests it will be readily soluble in common nonpolar organic solvents such as hexanes, toluene, and chloroform, and likely possess moderate solubility in polar aprotic solvents. It is expected to be poorly soluble in polar protic solvents like water and ethanol.[4][5]
Synthesis and Characterization
The primary route for the synthesis of p-(1-Adamantyl)toluene is through the Friedel-Crafts alkylation of toluene with an adamantylating agent. A representative experimental protocol is detailed below.
Experimental Protocol: Synthesis via Friedel-Crafts Alkylation
This protocol describes a general procedure for the synthesis of p-(1-Adamantyl)toluene using 1-bromoadamantane as the alkylating agent and a Lewis acid catalyst.
Materials:
-
Toluene (anhydrous)
-
1-Bromoadamantane
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0 °C using an ice bath. To the dropping funnel, add a solution of 1-bromoadamantane (1.0 equivalent) and anhydrous toluene (1.5 equivalents) in anhydrous dichloromethane.
-
Reaction: Add the solution from the dropping funnel to the stirred suspension of aluminum chloride dropwise over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure p-(1-Adamantyl)toluene.
Characterization Protocols
The structure and purity of the synthesized p-(1-Adamantyl)toluene can be confirmed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Samples are typically dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-substituted toluene ring (typically two doublets in the range of 7.0-7.4 ppm) and the protons of the adamantyl cage (a series of broad singlets or multiplets in the range of 1.7-2.1 ppm), along with a singlet for the methyl group on the toluene ring (around 2.3 ppm).[6][7]
-
¹³C NMR: The ¹³C NMR spectrum, also typically recorded in CDCl₃, will show distinct signals for the carbons of the adamantyl group and the aromatic carbons of the toluene ring. Aromatic carbons typically appear in the 120-150 ppm region.[6][7]
Mass Spectrometry (MS):
-
Mass spectrometry can be used to confirm the molecular weight of the compound. Electron ionization (EI) is a common method. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of p-(1-Adamantyl)toluene (m/z = 226.36).[8]
Visualizing Workflows
The following diagrams illustrate the logical workflow for the synthesis and characterization of p-(1-Adamantyl)toluene.
Caption: A logical workflow for the synthesis of p-(1-Adamantyl)toluene.
Caption: A workflow for the characterization of p-(1-Adamantyl)toluene.
Role in Drug Discovery and Development
While no specific signaling pathways have been directly attributed to p-(1-Adamantyl)toluene, the adamantane moiety is a well-recognized pharmacophore in drug design. Its incorporation into molecules can significantly enhance lipophilicity, which can improve pharmacokinetic properties such as absorption and distribution.[9][10] The rigid and bulky nature of the adamantyl group can also provide steric hindrance, potentially increasing the metabolic stability of a drug by protecting it from enzymatic degradation.[9][10] Furthermore, the adamantane scaffold can be used to orient functional groups in a specific three-dimensional arrangement to optimize binding to biological targets.[4] Researchers investigating novel therapeutics may consider p-(1-Adamantyl)toluene as a scaffold or starting material for the synthesis of more complex molecules with potential biological activity.
References
- 1. ijpsr.com [ijpsr.com]
- 2. dl.astm.org [dl.astm.org]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Experimental reporting [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
